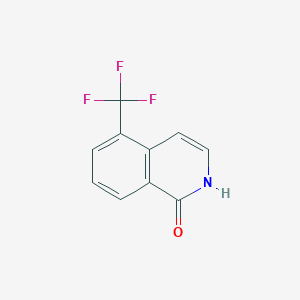

5-(Trifluoromethyl)isoquinolin-1-ol

Description

Contextualization within Isoquinoline (B145761) Chemistry

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.comwikipedia.org This structural motif is not merely a chemical curiosity but serves as a fundamental building block for a vast array of naturally occurring and synthetic compounds with significant biological activities. amerigoscientific.comnih.govnumberanalytics.com Isoquinoline and its derivatives are integral to the synthesis of pharmaceuticals, dyes, and materials. amerigoscientific.comnumberanalytics.com

The isoquinoline scaffold is found in numerous plant alkaloids, many of which have a long history of use in traditional medicine and have inspired the development of modern pharmaceuticals. amerigoscientific.comnih.gov These natural products, derived from the amino acid tyrosine, exhibit a wide range of pharmacological effects. wikipedia.orgnih.gov

The applications of isoquinoline derivatives in medicine are extensive and diverse. wisdomlib.orgnih.gov They have been developed into various therapeutic agents, including:

Anesthetics: such as dimethisoquin. wikipedia.org

Antihypertensive agents: like quinapril (B1585795) and debrisoquine, which are derived from 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgmdpi.com

Antiretroviral agents: for instance, saquinavir, which contains an isoquinolyl functional group. wikipedia.orgmdpi.com

Vasodilators: a well-known example being papaverine. wikipedia.orgmdpi.com

Furthermore, research has demonstrated the potential of isoquinoline derivatives as antitumor, antibacterial, antimalarial, anti-inflammatory, antiviral, antiarrhythmic, antimicrobial, and antifungal agents. nih.govwisdomlib.org The versatility of the isoquinoline core allows for structural modifications that can fine-tune its biological activity, making it a highly attractive scaffold for drug design and discovery. nih.govrsc.org The development of new synthetic methodologies continues to expand the chemical space accessible to researchers, promising the discovery of novel isoquinoline-based therapeutic agents. numberanalytics.commdpi.com

Significance of Trifluoromethylation in Heterocyclic Systems

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a well-established and powerful strategy in medicinal chemistry. wikipedia.orghovione.com This small functional group can profoundly influence the physicochemical and biological properties of a parent molecule, often leading to enhanced therapeutic potential. clockss.orgnih.gov

The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. wikipedia.orgmdpi.com Key effects of trifluoromethylation include:

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug in the body, leading to a longer duration of action.

Altered Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and potentially influencing its binding to biological targets. wikipedia.org

Conformational Changes: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific receptor or enzyme. hovione.com

The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful drugs across various therapeutic areas. wikipedia.orgmdpi.com For instance, the antidepressant fluoxetine (B1211875) (Prozac) and the non-steroidal anti-inflammatory drug celecoxib (B62257) (Celebrex) both feature a trifluoromethyl group that is crucial to their pharmacological activity. wikipedia.org

Given the proven benefits of trifluoromethylation, significant research efforts have been dedicated to developing new and efficient methods for introducing the -CF3 group into diverse molecular scaffolds, including heterocyclic systems like isoquinoline. clockss.orgnih.gov The synthesis of trifluoromethylated heterocycles is an active area of research, with the goal of creating novel compounds with improved drug-like properties. rsc.orgnih.gov

Overview of Research Landscape for 5-(Trifluoromethyl)isoquinolin-1-ol and Related Analogues

The convergence of isoquinoline chemistry and trifluoromethylation has led to a growing interest in compounds that combine these two features. While the research landscape for the specific compound this compound is still emerging, studies on related trifluoromethylated isoquinoline and quinoline (B57606) derivatives provide valuable insights into the potential of this class of molecules.

Synthetic strategies for accessing trifluoromethylated isoquinolines have been developed, often utilizing trifluoromethyl-containing building blocks or direct trifluoromethylation reactions. clockss.orgnih.gov For example, methods for the synthesis of 1-trifluoromethylated isoquinolines have been reported, highlighting the feasibility of incorporating the -CF3 group at specific positions on the isoquinoline core. nih.gov Research has also explored the synthesis of trifluoromethyl derivatives of the related quinoline scaffold. clockss.org

From a biological perspective, trifluoromethylated isoquinoline and quinoline analogues have shown promise in various therapeutic areas. For instance, certain quinoline-derived trifluoromethyl alcohols have been investigated for their anticancer activity. georgiasouthern.edunih.gov These studies demonstrate that the trifluoromethyl group can contribute to the cytotoxic effects of these compounds.

The development of synthetic methods for related compounds, such as 5-trifluoromethyl isoquinoline-8-formic acid and 5-trifluoromethylisatin, further underscores the accessibility of trifluoromethylated isoquinoline building blocks for further chemical exploration. google.comgoogle.com The synthesis of various trifluoromethylated heterocycles is a testament to the broad interest in this class of compounds for applications in pharmaceuticals and agrochemicals. rsc.orgresearchgate.netcolab.ws

While direct and extensive research on this compound is not widely published, the existing body of work on related analogues provides a strong foundation for future investigations. The established importance of the isoquinoline scaffold and the proven benefits of trifluoromethylation suggest that this compound and its derivatives are promising candidates for further research and development in medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNVRTOZZFEJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Trifluoromethyl Isoquinolin 1 Ol and Analogues

De Novo Synthesis Strategies for the Isoquinoline (B145761) Core

De novo synthesis involves building the isoquinoline ring system from simpler, acyclic or monocyclic precursors. These methods offer high flexibility in introducing a wide array of substituents onto the heterocyclic core.

Cycloaddition and annulation reactions are powerful tools for forming cyclic structures, including the isoquinolinone core, often with high stereoselectivity. youtube.com These reactions typically involve the formation of two new bonds in a single step to create the ring system. A notable example is the intramolecular Diels-Alder (IMDA) reaction, which can be used to construct fused isoquinolinone systems. nih.govresearchgate.netbeilstein-journals.org This strategy often follows a multicomponent reaction to first assemble a precursor containing both a diene and a dienophile. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org Other cycloaddition strategies, such as the Povarov reaction (a formal [4+2] aza-Diels-Alder), have also been employed to create related quinoline (B57606) and isoquinoline structures. mdpi.com

Transition metal-catalyzed C-H activation has become a highly effective and atom-economical strategy for synthesizing polyheterocyclic systems. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, directly creating C-C or C-N bonds from ubiquitous C-H bonds. cas.cn Various transition metals, including rhodium, iridium, palladium, and ruthenium, have been utilized to catalyze the annulation of aromatic precursors to form isoquinolinone-related scaffolds. researchgate.net

For instance, an external oxidant-free, Ru(II)-catalyzed C-H activation and intermolecular annulation between oximes and sulfoxonium ylides has been developed to produce a range of isoquinoline derivatives in moderate to good yields. rsc.org Similarly, Rh(III)-catalyzed direct C-H oxidative annulation of isoquinolones with allyl alcohols serves as a straightforward route to complex isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org These methods showcase the power of C-H activation to forge the isoquinoline ring system efficiently. nih.govrsc.org

Table 1: Examples of C-H Activation/Annulation for Isoquinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Ru(II) complex | Oximes, Sulfoxonium ylides | Isoquinolines | rsc.org |

| Rh(III) complex | Isoquinolones, Allyl alcohols | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | rsc.org |

Radical reactions provide a complementary approach to constructing the isoquinoline framework. These processes often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization or annulation cascade. An elegant strategy combines trifluoromethylation with the concurrent construction of the isoquinoline ring. nih.gov This was achieved by reacting readily prepared β-aryl-α-isocyano-acrylates with the Togni reagent, a CF3 radical precursor, to yield 1-trifluoromethylated isoquinolines without the need for a transition metal catalyst. nih.govresearchgate.net

Electrochemical methods have also been harnessed to initiate radical annulation. For example, an electrochemical trifluoromethylation/cyclization of N-arylacrylamides has been reported for the synthesis of CF3-containing isoquinoline-1,3-diones. nih.gov Another electrochemical approach uses sodium trifluoromethanesulfinate (CF3SO2Na) as an inexpensive trifluoromethyl source to induce radical addition and oxidative cyclization of alkenyl oximes, demonstrating a green and scalable platform for building CF3-functionalized heterocycles. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, and multicomponent reactions (MCRs), which combine three or more starting materials in one operation, are highly efficient methods for building molecular complexity. beilstein-journals.orgbeilstein-journals.org These strategies are valued for their operational simplicity and green chemistry advantages. nih.govbeilstein-journals.orgbeilstein-journals.org

One powerful sequence involves an initial Groebke–Blackburn–Bienaymé (GBB) three-component reaction, followed by N-acylation, an intramolecular Diels–Alder (IMDA) cycloaddition, and finally a dehydrative re-aromatization to furnish imidazopyridine-fused isoquinolinones. nih.govbeilstein-journals.orgbeilstein-journals.org Another innovative one-pot methodology for synthesizing trifluoromethylated isoquinolines begins with 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles. nih.govrsc.org Thermal treatment of these precursors generates reactive ketenimine intermediates, which then undergo a rearrangement and cyclization cascade to form the target heterocyclic products. nih.govrsc.org

Table 2: Multicomponent/Cascade Synthesis of Isoquinolinone Analogues

| Initial Reaction | Key Steps | Final Product | Reference |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | N-acylation, IMDA, Dehydrative aromatization | Imidazopyridine-fused isoquinolinones | nih.govbeilstein-journals.org |

| Thermal denitrogenation of 1,2,3-triazoles | Ketenimine formation, Rearrangement, Cyclization | Trifluoromethylated cyclopenta[c]isoquinolines | nih.govrsc.org |

The choice of starting materials, or "building blocks," is fundamental to any synthetic strategy. ossila.comasischem.comrsc.orgwacker.com By using more complex, pre-functionalized building blocks, chemists can access target molecules more directly. Several de novo syntheses of trifluoromethylated isoquinolines rely on specifically designed precursors.

One notable method employs β-aryl-α-isocyano-acrylates, which undergo a radical trifluoromethylation and cyclization to directly form 1-trifluoromethylated isoquinolines. nih.govresearchgate.net Another approach utilizes the Pictet-Gams reaction with N-acyl-2-methoxy-2-(trifluoromethyl)arylethylamines as substrates. researchgate.net These precursors cyclize and then undergo base-catalyzed elimination of methanol (B129727) to yield the aromatic 4-(trifluoromethyl)isoquinoline (B6597680) product. researchgate.net A Chinese patent describes a route starting with the cyclization of 2,2,2-trifluoro-N-(2-trifluoromethyl)phenylacetamide with paraformaldehyde to build the dihydroisoquinoline core. google.com

Cycloaddition Reactions and Annulation Processes

Strategies for Introducing the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agrochemical synthesis due to the unique properties it confers upon molecules. hcmut.edu.vnillinois.eduwikipedia.org A variety of reagents and methods have been developed for this purpose, broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation. illinois.edu

Radical Trifluoromethylation: This is a common strategy where a CF3 radical is generated and added to a substrate. wikipedia.org Reagents that serve as sources for the CF3 radical include:

Togni Reagents: These hypervalent iodine compounds are widely used to generate CF3 radicals, often under mild conditions, for addition to isonitriles or for photoredox-mediated reactions. riken.jpnih.govresearchgate.netrsc.org

Trifluoroiodomethane (CF3I): Often used with an initiator like triethylborane (B153662) or under photochemical conditions, CF3I is an effective reagent for the radical trifluoromethylation of various organic molecules. wikipedia.orgthieme-connect.de

Sodium Trifluoromethanesulfinate (Langlois' Reagent): This inexpensive and stable salt can generate CF3 radicals upon oxidation, making it useful in electrochemical and oxidant-mediated reactions. rsc.orgwikipedia.org

Trifluoromethanesulfonyl Chloride (CF3SO2Cl): This reagent can be used in photoredox-catalyzed reactions to introduce a CF3 group to aromatic and heteroaromatic systems at room temperature. wikipedia.org

Electrophilic Trifluoromethylation: These methods utilize reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. illinois.edu Key reagent classes include:

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which act as potent electrophilic trifluoromethylating agents for a wide range of nucleophiles. wikipedia.org

Yagupol'skii-Umemoto Reagents: This class includes various onium salts (e.g., sulfonium, selenonium, telluronium) that serve as effective electrophilic CF3 sources. illinois.edu

Nucleophilic Trifluoromethylation: This approach involves the delivery of a "CF3-" anion equivalent. The primary challenge is the instability of the unadorned trifluoromethyl anion. illinois.edu

Ruppert-Prakash Reagent (CF3SiMe3): Trimethyl(trifluoromethyl)silane is the most common and versatile reagent for nucleophilic trifluoromethylation. It requires an activator, such as a fluoride (B91410) source, to release the CF3 anion for addition to electrophiles like aldehydes and ketones. illinois.eduwikipedia.org

Trifluoromethyl-Copper Reagents: Generated in situ from CF3I and copper powder, these reagents are more stable than CF3Li and are useful for coupling reactions. wikipedia.org

An effective strategy for the regioselective trifluoromethylation of isoquinolines was developed using TMSCF3 (a source of CF3) in combination with phenyliodine bis(trifluoroacetate) (PIFA), which achieved the desired products with broad functional group tolerance. rsc.org

Table 3: Common Reagents for Trifluoromethylation

| Strategy | Reagent Example | Common Name / Type | Reference |

|---|---|---|---|

| Radical | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni's Reagent | riken.jpnih.govresearchgate.net |

| Radical | CF3SO2Na | Sodium Trifluoromethanesulfinate | rsc.orgwikipedia.org |

| Radical | CF3I | Trifluoroiodomethane | wikipedia.orgthieme-connect.de |

| Electrophilic | S-(Trifluoromethyl)dibenzothiophenium salts | Umemoto Reagents | wikipedia.org |

| Nucleophilic | CF3SiMe3 | Ruppert-Prakash Reagent | illinois.eduwikipedia.org |

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing isoquinolin-1-ol ring system. This is often achieved through C-H bond functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials. acs.orgnih.gov

Recent advancements have focused on the development of novel reagents and catalytic systems to achieve efficient and selective trifluoromethylation. For instance, hypervalent iodosulfoximine reagents have been successfully employed for the direct trifluoromethylation of alcohols, a reaction that could potentially be adapted for the hydroxyl group of isoquinolin-1-ol. nih.gov Another approach involves the use of trifluoromethyl thianthrenium triflate, a versatile reagent capable of acting as a source of CF3+, CF3•, and CF3–, allowing for electrophilic, radical, and nucleophilic trifluoromethylation, respectively. nih.gov

Electrochemical methods also present a promising avenue for direct trifluoromethylation. These methods utilize electricity to generate trifluoromethyl radicals from inexpensive and readily available sources like trifluoroacetic acid or sodium trifluoromethanesulfinate. rsc.orgrsc.orgnih.gov This approach offers a green and sustainable alternative to traditional methods that often require harsh oxidants or catalysts. nih.govrsc.org

A summary of direct trifluoromethylation approaches is presented in the table below:

| Reagent/Method | Description | Potential Application to Isoquinolin-1-ol |

|---|---|---|

| Hypervalent Iodosulfoximine Reagents | Direct trifluoromethylation of alcohols. nih.gov | Potential for direct trifluoromethylation of the hydroxyl group. |

| Trifluoromethyl Thianthrenium Triflate | Versatile reagent for electrophilic, radical, and nucleophilic trifluoromethylation. nih.gov | Can be used to introduce a CF3 group at various positions on the isoquinolin-1-ol ring. |

| Electrochemical Methods | Generation of trifluoromethyl radicals from inexpensive sources using electricity. rsc.orgrsc.orgnih.gov | Green and sustainable method for direct trifluoromethylation. nih.govrsc.org |

Incorporation via Trifluoromethyl-Containing Precursors

An alternative strategy for the synthesis of 5-(trifluoromethyl)isoquinolin-1-ol involves the use of starting materials that already contain the trifluoromethyl group. These "building blocks" are then used to construct the isoquinolin-1-ol ring system. rsc.orgsigmaaldrich.comresearchgate.netnih.gov This approach offers several advantages, including the ability to precisely control the position of the trifluoromethyl group and the potential for a wide range of structural diversity.

A variety of trifluoromethyl-containing precursors have been utilized in the synthesis of trifluoromethylated heterocycles. rsc.org These include trifluoroacetimidoyl derivatives, which are versatile building blocks for the construction of a wide range of CF3-containing heterocyclic compounds. rsc.org Other examples include trifluoromethyl-substituted anilines and benzoic acids, which can be used in classic isoquinoline syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions. rsc.orggoogle.com

The use of trifluoromethylated ynones has also been explored for the synthesis of trifluoromethylated heterocycles. nih.gov For example, the reaction of CF3-ynones with sodium azide (B81097) can lead to the formation of either trifluoroacetyltriazoles or 5-CF3-isoxazoles, depending on the reaction conditions. nih.gov This highlights the versatility of these building blocks in the synthesis of a variety of trifluoromethylated compounds.

The table below summarizes some of the trifluoromethyl-containing precursors used in the synthesis of trifluoromethylated heterocycles:

| Precursor | Description | Application |

|---|---|---|

| Trifluoroacetimidoyl derivatives | Versatile building blocks for the construction of CF3-containing heterocycles. rsc.org | Synthesis of a wide range of trifluoromethylated heterocycles. rsc.org |

| Trifluoromethyl-substituted anilines and benzoic acids | Used in classic isoquinoline syntheses. rsc.orggoogle.com | Synthesis of trifluoromethylated isoquinolines. rsc.org |

| Trifluoromethylated ynones | Versatile building blocks for the synthesis of trifluoromethylated heterocycles. nih.gov | Synthesis of trifluoroacetyltriazoles and 5-CF3-isoxazoles. nih.gov |

Catalytic and Non-Catalytic Approaches

Both catalytic and non-catalytic methods have been developed for the synthesis of this compound and its analogues. These approaches offer a range of options for chemists to choose from, depending on the specific requirements of their synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated compounds. researchgate.net Palladium, rhodium, and copper catalysts have all been successfully employed in the synthesis of trifluoromethylated isoquinolines and related heterocycles. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of trifluoromethylated compounds. researchgate.netresearchgate.netnih.govmit.edursc.org These reactions allow for the formation of C-C and C-N bonds, which are essential for the construction of the isoquinoline ring system. For example, palladium-catalyzed reactions have been used to couple trifluoromethyl-containing building blocks with other reagents to form the desired product. researchgate.net

Rhodium catalysts have also been used in the synthesis of isoquinolines. organic-chemistry.orgnih.govorgsyn.org For example, rhodium(III)-catalyzed C-H activation has been used to synthesize isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. nih.gov This method offers a direct and efficient route to a variety of substituted isoquinolines.

The table below summarizes some of the transition metal-catalyzed syntheses of trifluoromethylated isoquinolines:

| Catalyst | Reaction Type | Application |

|---|---|---|

| Palladium | Cross-coupling reactions. researchgate.netresearchgate.netnih.govmit.edursc.org | Synthesis of trifluoromethylated isoquinolines and related heterocycles. researchgate.net |

| Rhodium | C-H activation. organic-chemistry.orgnih.govorgsyn.org | Synthesis of substituted isoquinolines. organic-chemistry.orgnih.gov |

| Copper | Coupling reactions. rsc.org | Synthesis of trifluoromethylated isoquinolines. rsc.org |

Metal-Free and Organocatalytic Transformations

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for the synthesis of trifluoromethylated compounds. rsc.org These methods offer several advantages over traditional metal-catalyzed reactions, including lower cost, reduced toxicity, and milder reaction conditions.

One example of a metal-free approach is the radical trifluoromethylation of isonitriles. rsc.orgnih.gov This reaction uses a commercially available Togni reagent as the CF3 radical precursor and proceeds in the absence of any transition metals. rsc.orgnih.gov Another example is the use of anilines as non-prefunctionalized aromatic sources in the trifluoromethylarylation of alkenes. nih.gov This method uses hexafluoroisopropanol (HFIP) as a unique solvent to promote the reaction and avoids the need for any additives or transition metal catalysts. nih.gov

Organocatalysis has also been used to synthesize trifluoromethylated compounds. For example, the synthesis of 2-trifluoromethylated quinolines from CF3-alkenes has been achieved using an organocatalytic approach. nih.gov This method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to give ortho-nitro-substituted α,β-diaryl-CF3-enones, which are then reduced to afford the desired quinolines. nih.gov

Electrochemical Synthesis Protocols

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the synthesis of a wide range of organic compounds, including trifluoromethylated heterocycles. rsc.org These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. rsc.org

In the context of trifluoromethylated isoquinolines, electrochemical methods have been used to generate trifluoromethyl radicals from inexpensive and readily available sources, such as sodium trifluoromethanesulfinate (CF3SO2Na). rsc.orgrsc.org These radicals can then react with suitable substrates to form the desired products. For example, the electrochemical trifluoromethylation of 2-isocyanobiaryls has been used to synthesize 6-(trifluoromethyl)phenanthridines. rsc.org This method proceeds under metal- and oxidant-free conditions and has a broad substrate scope. rsc.org

Another example is the electrochemical trifluoromethylation/cyclization of N-arylacrylamides to synthesize trifluoromethylated oxindoles and isoquinoline-1,3-diones. nih.govrsc.org This method uses an inexpensive and easily obtainable trifluoromethylation reagent and can be conducted efficiently without the addition of additional redox reagents. nih.govrsc.org

Microwave-Assisted Reactions

Microwave-assisted synthesis has become an increasingly popular tool in organic chemistry due to its ability to significantly reduce reaction times, increase product yields, and improve reaction selectivity. nih.govmdpi.com These benefits are attributed to the efficient and uniform heating provided by microwave irradiation, which can accelerate reaction rates and promote the formation of desired products. nih.gov

In the synthesis of trifluoromethylated isoquinolines, microwave irradiation has been used to facilitate a variety of reactions. For example, the transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines has been achieved using microwave heating. nih.gov This one-pot, multistep methodology allows for the rapid synthesis of a variety of trifluoromethylated heterocyclic products. nih.gov

Microwave-assisted synthesis has also been used in the metal-free radical cyclization of vinyl isocyanides with alcohols to produce hydroxyl-containing isoquinolines. researchgate.netrsc.org This protocol demonstrates broad substrate scope, excellent functional group tolerance, and high efficiency, making it a valuable tool for the preparation of diverse and potentially valuable isoquinoline derivatives. researchgate.netrsc.org

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted isoquinolin-1-ols, including those bearing a trifluoromethyl group, often presents challenges related to controlling the position of substituents on the heterocyclic ring system (regioselectivity) and the spatial arrangement of atoms (stereoselectivity). The development of selective synthetic methods is crucial for accessing specific isomers with desired biological activities.

Regioselectivity

The regiochemical outcome of isoquinolin-1-ol synthesis is highly dependent on the chosen synthetic route and the nature of the substituents on the starting materials. In many classical and modern synthetic approaches, the cyclization step determines the final substitution pattern.

For instance, in syntheses involving the cyclization of 2-alkenylbenzamide derivatives, the choice of solvent can remarkably influence the position of substitution on the resulting isoquinolinone core. Research has shown that a (phenyliodonio)sulfamate (PISA)-mediated synthesis can yield either 3- or 4-substituted isoquinolinone derivatives by simply altering the solvent. nih.gov When the reaction is conducted in acetonitrile, 4-substituted isoquinolinones are the primary products. Conversely, using wet hexafluoro-2-isopropanol as the solvent directs the reaction towards the formation of 3-substituted isoquinolinones. nih.gov This solvent-dependent chemoselectivity offers a valuable tool for selectively preparing different regioisomers from a common precursor. nih.gov

A proposed mechanism for the formation of 4-substituted isoquinolinones involves the tautomerization of the starting benzamide, followed by an electrophilic reaction with PISA to form an iodane (B103173) intermediate. nih.gov This intermediate then undergoes a proton shift and reductive elimination to generate a nitrenium ion, which subsequently cyclizes to afford the 4-substituted product. nih.gov

The electronic properties of substituents on the aromatic ring of the starting materials also play a critical role in directing the regioselectivity of cyclization. In Pictet-Spengler type reactions for the synthesis of tetrahydroisoquinolines, the activating nature of substituents on the phenylethylamine aromatic ring is a key determinant. researchgate.net Generally, cyclization is favored at the less sterically hindered ortho position relative to an activating group. researchgate.net

In the context of trifluoromethylated analogues, the synthesis of 1-trifluoromethylated isoquinolines has been achieved with high regioselectivity. A notable method involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using Togni's reagent as the CF3 radical source. nih.gov This approach proceeds without the need for a transition metal catalyst and results in the specific formation of 1-trifluoromethylated isoquinolines. nih.gov

The following table summarizes the influence of reaction conditions on the regioselective synthesis of isoquinolinone derivatives.

Table 1: Influence of Reaction Conditions on Regioselectivity in Isoquinolinone Synthesis

| Starting Material | Reagent/Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|---|

| 2-Alkenylbenzamide | PISA | Acetonitrile | 4-Substituted Isoquinolinone | nih.gov |

| 2-Alkenylbenzamide | PISA | Hexafluoro-2-propanol | 3-Substituted Isoquinolinone | nih.gov |

| β-Aryl-α-isocyano-acrylate | Togni's Reagent | Not specified | 1-Trifluoromethylated Isoquinoline | nih.gov |

Stereoselectivity

The introduction of chirality into the isoquinolin-1-ol framework is of significant interest for the development of enantiomerically pure therapeutic agents. Stereoselectivity in the synthesis of isoquinolin-1-ol analogues can be achieved through various strategies, including asymmetric reduction of prochiral precursors and the use of chiral auxiliaries.

One prominent method for establishing stereochemistry at the C1 position is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs). For example, the asymmetric transfer hydrogenation (ATH) of DHIQs using chiral ruthenium catalysts can produce 1-substituted tetrahydroisoquinolines (THIQs) with high enantiomeric excess (ee). nih.gov The reduction of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)ethyl]-DHIQ has been shown to yield the corresponding (S)-THIQ with up to 100% ee and high conversion rates under optimized conditions. nih.gov

The choice of the chiral catalyst and reaction conditions is critical for achieving high stereoselectivity. Different chiral ligands and reducing agents can lead to varying degrees of enantiomeric excess and even opposite enantiomers. For instance, the reduction of 1-substituted-6,7-dimethoxy-dihydroisoquinolium iodides with different chiral borane-based reducing agents resulted in ee's ranging from low to moderate values. nih.gov

Another approach to stereocontrolled synthesis involves the use of chiral sulfinyl imines. While not directly applied to this compound in the reviewed literature, this methodology has been successfully used in the synthesis of other nitrogen-containing heterocycles, such as 1-substituted homotropanones, and demonstrates the potential for asymmetric synthesis. mdpi.com This strategy relies on the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. mdpi.com

The following table presents selected examples of stereoselective synthesis of isoquinoline derivatives.

Table 2: Examples of Stereoselective Synthesis of Isoquinoline Derivatives

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)ethyl]-DHIQ | Chiral Ru Catalyst / HCOOH/TEA | (S)-6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)ethyl]-THIQ | up to 100% | nih.gov |

| (3R)-5-(4-Benzyloxy-5-methoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-DHIQ | LiAlH4, AlMe3 | (1R,3R)-5-(4-Benzyloxy-5-methoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-THIQ | 86% | nih.gov |

Iii. Reaction Mechanisms and Pathways

Elucidation of Reaction Mechanisms

Understanding the step-by-step molecular transformations is fundamental to controlling the outcome of the synthesis of 5-(Trifluoromethyl)isoquinolin-1-ol. The following sections explore the primary mechanistic pathways that have been investigated or are proposed based on analogous systems.

Radical reactions have emerged as a powerful tool for the introduction of trifluoromethyl groups and the construction of heterocyclic rings. In the context of this compound synthesis, radical-mediated pathways are particularly relevant.

One plausible approach involves the radical trifluoromethylation of an appropriate isoquinoline (B145761) precursor. For instance, the reaction of an N-aryl-α-isocyano-acrylate with a trifluoromethyl radical source, such as Togni's reagent, can lead to the formation of 1-trifluoromethylated isoquinolines through a radical cascade process. researchgate.net While this specific example leads to a different substitution pattern, the underlying principle of a CF3 radical addition followed by cyclization is a viable strategy.

Another relevant radical pathway is the electrochemical trifluoromethylation/cyclization of N-arylacrylamides to form isoquinoline-1,3-diones. nih.gov This process involves the generation of a trifluoromethyl radical at the cathode, which then initiates a cyclization cascade. Although this leads to a dione, modifications of the starting material and reaction conditions could potentially be adapted for the synthesis of this compound. The general mechanism for such a radical cyclization is depicted below:

Proposed Radical Cyclization Mechanism

| Step | Description |

|---|---|

| 1. Initiation | Generation of a trifluoromethyl radical (•CF₃) from a suitable precursor (e.g., Togni's reagent, CF₃SO₂Na). |

| 2. Addition | The •CF₃ radical adds to a suitable acceptor on the precursor molecule, such as an alkyne or a double bond. |

| 3. Cyclization | The resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring to form a new ring. |

| 4. Aromatization | The cyclized radical intermediate is oxidized and rearomatizes to yield the final trifluoromethylated isoquinoline product. |

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules by allowing for the direct functionalization of otherwise inert C-H bonds. acs.orgwiley.comyoutube.comrsc.org This strategy is highly attractive for the construction of the isoquinoline scaffold. The synthesis of isoquinolines via rhodium(III)-catalyzed C-H activation of oximes and subsequent annulation with alkynes is a well-established method. organic-chemistry.org

For the synthesis of this compound, a plausible pathway would involve the C-H activation of a suitably substituted benzaldehyde (B42025) or ketone derivative, followed by coupling with a trifluoromethyl-containing building block. The general catalytic cycle for a rhodium-catalyzed C-H activation/annulation is as follows:

Generalized Rh(III)-Catalyzed C-H Activation Cycle

| Step | Description |

|---|---|

| 1. C-H Activation | The Rh(III) catalyst coordinates to a directing group on the aromatic substrate and facilitates the cleavage of a C-H bond, forming a rhodacycle intermediate. |

| 2. Alkyne Insertion | A trifluoromethyl-substituted alkyne coordinates to the rhodium center and inserts into the Rh-C bond. |

| 3. Reductive Elimination | The resulting intermediate undergoes reductive elimination to form the isoquinoline ring and regenerate the active Rh(III) catalyst. |

The position of the trifluoromethyl group on the final product would be determined by its placement on the starting materials.

Classic organic reactions that involve rearrangement and cyclization are fundamental to the synthesis of the isoquinoline core. The Bischler-Napieralski nih.govnrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com and Pictet-Spengler name-reaction.comnih.govacs.orgnumberanalytics.comwikipedia.org reactions are two of the most prominent examples.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, a β-(2-formyl-4-(trifluoromethyl)phenyl)ethylamine derivative could be acylated and then cyclized using a dehydrating agent like POCl₃ or P₂O₅. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline. Subsequent oxidation would yield the aromatic isoquinoline ring. nrochemistry.comorganic-chemistry.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. name-reaction.comwikipedia.org While this typically yields a reduced isoquinoline, subsequent oxidation steps can lead to the desired aromatic system.

A plausible rearrangement and cyclization pathway could also involve the use of hypervalent iodine reagents, which have been shown to mediate the synthesis of isoquinolinones through a series of rearrangement and cyclization steps. nih.gov

Kinetic and Thermodynamic Considerations

The outcome of many chemical reactions is determined by the interplay of kinetics and thermodynamics. In the synthesis of this compound, these factors can influence the regioselectivity of substitution and the stability of the final product.

In reactions with multiple possible products, such as the formation of different regioisomers, the reaction can be under either kinetic or thermodynamic control. masterorganicchemistry.comyoutube.comyoutube.com

Kinetic control favors the product that is formed fastest, which usually corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic control favors the most stable product, which is the one with the lowest Gibbs free energy.

For instance, in the electrophilic aromatic substitution steps of the Bischler-Napieralski or Pictet-Spengler reactions, the position of the incoming electrophile on the trifluoromethyl-substituted benzene (B151609) ring will be governed by the directing effects of the substituents and the relative stabilities of the possible intermediates. The electron-withdrawing nature of the trifluoromethyl group will influence the electron density of the aromatic ring and thus the rate and regioselectivity of the cyclization.

Intermediates and Transition State Analysis

The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies can provide valuable insights into these fleeting species.

In the context of the reaction mechanisms discussed above, several key intermediates can be proposed:

Radical Intermediates: In radical-mediated processes, the formation of carbon-centered radicals following the addition of the trifluoromethyl radical is a key step. These intermediates can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Nitrilium Ions: The Bischler-Napieralski reaction is proposed to proceed through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org These electrophilic species are highly reactive and drive the subsequent cyclization. Their existence can be inferred from the reaction products and supported by computational calculations.

Organometallic Intermediates: In C-H activation pathways, the formation of a metallacycle (e.g., a rhodacycle) is a crucial step. youtube.com These organometallic intermediates can sometimes be isolated and characterized by X-ray crystallography or NMR spectroscopy.

Iminium Ions: The Pictet-Spengler reaction involves the formation of an iminium ion, which is the key electrophile for the cyclization step. wikipedia.org

Proposed Intermediates in the Synthesis of this compound

| Reaction Pathway | Key Intermediate(s) |

|---|---|

| Radical-Mediated | Trifluoromethyl radical adduct, Cyclized radical |

| C-H Activation | Metallacycle (e.g., Rhodacycle) |

| Bischler-Napieralski | Nitrilium ion |

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), can provide detailed information about the energy barriers of different reaction pathways. nih.gov Such calculations can help to rationalize the observed product distributions and guide the design of more efficient synthetic routes. For example, DFT studies on the synthesis of related heterocyclic systems have been used to support proposed reaction mechanisms and to understand the chemoselectivity of certain reactions. researcher.life

Iv. Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Isoquinolin-1-ol Scaffold

The isoquinolin-1-ol scaffold is a versatile platform for a variety of functional group transformations. The hydroxyl group of the enol tautomer or the N-H and carbonyl groups of the lactam tautomer are the primary sites for these modifications.

One of the most common transformations is the conversion of the hydroxyl group into a more reactive leaving group, such as a triflate (OTf) or a halide. For instance, treatment of related hydroxylated heterocycles with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) or 2-chloropyridine (B119429) readily affords the corresponding triflate. nih.gov This transformation is crucial as it prepares the molecule for subsequent cross-coupling reactions.

Another key reaction is the conversion to the 1-chloro-5-(trifluoromethyl)isoquinoline (B1592100). This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 1-chloro derivative is a highly valuable intermediate for nucleophilic substitution reactions.

Furthermore, the nitrogen atom in the isoquinolone tautomer can undergo N-alkylation or N-arylation reactions under appropriate basic conditions, introducing further points of diversity.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its high stability and its significant influence on the electronic properties of the aromatic ring to which it is attached. It is a strongly electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. clockss.org This electronic pull has several consequences for the reactivity of the 5-(Trifluoromethyl)isoquinolin-1-ol molecule.

Electronic Effects : The CF₃ group deactivates the benzene (B151609) portion of the isoquinoline (B145761) ring towards electrophilic substitution by decreasing its electron density. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution.

Physicochemical Properties : The introduction of a CF₃ group generally enhances the lipophilicity (logP value) and metabolic stability of a molecule, which are desirable properties in medicinal chemistry. ontosight.ai

Chemical Stability : The CF₃ group itself is generally inert to most reaction conditions used to modify the rest of the molecule. It is thermally stable and resistant to both acidic and basic hydrolysis. However, under certain harsh conditions or with specific reagents, transformations of the CF₃ group can be achieved, though this is not a common derivatization strategy for this class of compounds.

Electrophilic and Nucleophilic Substitution Reactions

The regioselectivity of substitution reactions on the this compound ring is governed by the directing effects of the existing substituents.

Electrophilic Substitution: The isoquinoline ring system generally undergoes electrophilic substitution on the benzene ring (carbocycle) at positions 5 and 8, as these positions lead to more stable cationic intermediates. quimicaorganica.org In the case of this compound, the situation is more complex. The hydroxyl/oxo group is an activating, ortho-, para-director, while the CF₃ group at position 5 is a deactivating, meta-director.

The activating hydroxyl group would direct incoming electrophiles to positions 2 (N-position), 4, and the benzene ring.

The deactivating CF₃ group at C5 strongly disfavors electrophilic attack on the benzene ring and would direct any substitution to positions 6 and 8 (meta to itself).

The interplay of these effects suggests that electrophilic substitution on the carbocyclic ring would be challenging due to the deactivating nature of the CF₃ group. If a reaction were to occur, it would likely favor position 8, influenced by the general preference of the isoquinoline system and avoiding the deactivating proximity of the CF₃ group.

Nucleophilic Substitution: The presence of the electron-withdrawing CF₃ group makes the isoquinoline ring system, particularly the benzene part, more susceptible to nucleophilic aromatic substitution (SₙAr). A suitable leaving group, such as a halide, would be required at a position activated by the CF₃ group (ortho or para).

More commonly, nucleophilic substitution is performed at the C1 position after converting the hydroxyl group into a better leaving group, such as a chlorine atom. The resulting 1-chloro-5-(trifluoromethyl)isoquinoline can readily react with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to yield diverse derivatives. nih.gov

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Electrophilic Substitution | E⁺ (e.g., HNO₃/H₂SO₄) | Likely C8 (if any) | Substituted Isoquinolinol |

| Nucleophilic Substitution | Nu⁻ (e.g., R-NH₂) on 1-chloro derivative | C1 | 1-Amino-5-(trifluoromethyl)isoquinoline |

| Nucleophilic Substitution | Nu⁻ (e.g., R-O⁻) on 1-chloro derivative | C1 | 1-Alkoxy-5-(trifluoromethyl)isoquinoline |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are highly applicable for the derivatization of this compound. To participate in these reactions, the hydroxyl group is typically converted into a triflate or a halide.

Suzuki-Miyaura Coupling: This reaction pairs the triflate or halide derivative with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This allows for the introduction of various aryl or vinyl groups at the C1 position.

Heck Coupling: This reaction would involve coupling the C1-triflate or halide with an alkene to introduce an alkenyl substituent.

Sonogashira Coupling: The C1-triflate or halide can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to install an alkynyl group.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C1-triflate or halide with amines, providing access to a wide range of N-substituted derivatives.

Direct C-H activation is also an emerging strategy. For instance, Rh(III)-catalyzed C8-H arylation has been demonstrated on related isoquinoline systems, offering a way to functionalize the carbocyclic ring without pre-functionalization.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | 1-Triflyloxy-5-(trifluoromethyl)isoquinoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Aryl-5-(trifluoromethyl)isoquinoline |

| Sonogashira | 1-Chloro-5-(trifluoromethyl)isoquinoline | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Alkynyl-5-(trifluoromethyl)isoquinoline |

| Buchwald-Hartwig | 1-Chloro-5-(trifluoromethyl)isoquinoline | Amine (R-NH₂) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1-Amino-5-(trifluoromethyl)isoquinoline |

| C-H Arylation | This compound | Diaryliodonium salt | [Cp*RhCl₂]₂ | 8-Aryl-5-(trifluoromethyl)isoquinolin-1-ol |

Cyclization and Annulation Reactions of Derivatives

Derivatives of this compound can serve as synthons for the construction of more complex, fused heterocyclic systems. These reactions often involve strategically placed functional groups that can react intramolecularly.

For example, a derivative bearing an ortho-functionalized aryl group at the C1 position could undergo an intramolecular cyclization. If a 1-(2-aminophenyl)-5-(trifluoromethyl)isoquinoline derivative were synthesized via a Suzuki coupling, it could subsequently undergo a Pictet-Spengler type reaction or a palladium-catalyzed intramolecular C-N coupling to form a new fused ring system.

Another strategy involves the transformation of N-fluoroalkyl 1,2,3-triazoles, which under thermal conditions can rearrange to form ketenimines that subsequently cyclize to yield trifluoromethylated isoquinoline structures. nih.gov While this is a synthetic route to the core, similar principles of intramolecular cyclization can be applied to pre-formed derivatives of this compound. For instance, a derivative with a suitable side chain at the C8 position could be designed to undergo an intramolecular Heck reaction, leading to a new annulated ring.

These cyclization and annulation strategies are powerful methods for expanding the structural diversity of compounds derived from the this compound core, leading to novel polycyclic aromatic systems.

V. Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural assignment of 5-(Trifluoromethyl)isoquinolin-1-ol.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For isoquinoline (B145761) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the bicyclic ring system.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In this compound, the carbon of the trifluoromethyl group exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. This coupling constant (¹JCF) is typically large, in the range of 270-290 Hz. rsc.org The carbonyl carbon (C1) of the lactam form is also a key diagnostic signal.

Detailed ¹H and ¹³C NMR data for a related compound, 5-(trifluoromethyl)isoquinolin-1(2H)-one, in DMSO-d6 are presented below. rsc.org The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-(trifluoromethyl)isoquinolin-1(2H)-one in DMSO-d6 rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| H-3 | 7.13 | 112.7 | dd, J = 3.3, 0.73 |

| H-4 | 6.61 | 108.0 | dd, J = 3.3, 1.83 |

| C-4a | - | 131.7 | - |

| C-5 | - | 130.3 | q, J = 31.9 |

| H-6 | 7.63-7.55 | 120.0 | m |

| H-7 | 7.63-7.55 | 124.0 | m |

| H-8 | 8.13 | 127.4 | d, J = 8.1, 1.83, 0.73 |

| C-8a | - | 144.1 | - |

| C-1 | - | 151.9 | - |

| CF₃ | - | 124.5 | q, J = 271.8 |

Data obtained for a closely related analog. The exact chemical shifts for this compound may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for characterizing fluorinated organic compounds. nih.gov With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong signals over a wide chemical shift range, making it an excellent probe for the trifluoromethyl group in this compound.

The chemical shift of the trifluoromethyl group in ¹⁹F NMR is sensitive to its electronic environment. Typically, the CF₃ group attached to an aromatic ring resonates in a specific region of the spectrum, and its exact position can provide insights into the electronic nature of the isoquinoline ring system. For many trifluoromethylated aromatic compounds, the ¹⁹F signal appears as a singlet, simplifying spectral interpretation. rsc.org

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, multidimensional NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more comprehensive structural picture.

Common two-dimensional (2D) NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.

These advanced NMR methods are instrumental in confirming the substitution pattern on the isoquinoline core and the position of the trifluoromethyl group. np-mrd.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. chemrxiv.orgnih.gov This precision allows for the determination of the elemental formula of the molecule, confirming the presence of the expected number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the trifluoromethyl group or other characteristic fragmentations of the isoquinoline ring system can further support the proposed structure.

Table 2: HRMS Data for a Related Trifluoromethylated Isoquinoline rsc.org

| Compound | Calculated Mass (M+H⁺) | Found Mass (M+H⁺) |

| 3-Phenyl-1-(trifluoromethyl)isoquinoline | 274.0838 | 274.0832 |

This data for a related compound illustrates the accuracy of HRMS in confirming the elemental composition.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the isoquinolin-1-ol tautomer.

N-H Stretch: For the isoquinolin-1(2H)-one tautomer, a sharp to broad N-H stretching band would appear around 3300-3500 cm⁻¹.

C=O Stretch: A strong absorption band in the range of 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the lactam (isoquinolin-1(2H)-one) form.

C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretches: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrations of the aromatic rings and the trifluoromethyl group, providing additional structural confirmation. rsc.orgspectrabase.com

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the isoquinoline chromophore. The positions and intensities of these bands are influenced by the substitution pattern and the tautomeric form present. The trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to the unsubstituted isoquinolin-1-ol. The spectrum is typically recorded in a suitable solvent, and the solvent polarity can also influence the positions of the absorption bands. This technique is useful for confirming the presence of the conjugated aromatic system.

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecules like 5-(Trifluoromethyl)isoquinolin-1-ol. dntb.gov.uaresearchgate.net These calculations solve approximations of the Schrödinger equation to determine molecular properties.

The electronic structure of this compound is defined by the interplay between the isoquinoline (B145761) core and the potent trifluoromethyl substituent. evitachem.com DFT calculations are commonly used to analyze this structure. researchgate.netresearchgate.net The isoquinoline portion is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgyoutube.com All carbon and nitrogen atoms in the aromatic rings are sp2 hybridized, contributing to a delocalized π-electron system. youtube.com The trifluoromethyl (-CF3) group at the 5-position is a powerful electron-withdrawing group, significantly influencing the electron density distribution across the aromatic rings through a strong inductive effect. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov For isoquinoline derivatives, the HOMO is typically distributed over the benzene ring, while the LUMO is often located on the pyridine moiety. The introduction of electron-withdrawing groups like -NO2 or -CF3 tends to lower both HOMO and LUMO energy levels. nih.gov

| Parameter | Representative Value (eV) | Significance |

| EHOMO | ~ -6.0 to -6.2 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | ~ -2.0 to -3.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ~ 3.0 to 3.8 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |

Table 1: Representative frontier molecular orbital energy values for substituted isoquinoline derivatives based on DFT calculations. Data is illustrative, derived from analogous structures in the literature. nih.gov

Computational methods are essential for mapping potential reaction pathways and their associated energetics. researchgate.net For this compound, several reaction types could be investigated. One key area is the keto-enol tautomerism between the isoquinolin-1-ol form and its corresponding isoquinolin-1(2H)-one (lactam) form. Quantum chemical calculations can determine the relative stabilities of these tautomers and the activation energy barrier for their interconversion.

Furthermore, these calculations can predict the regioselectivity of electrophilic aromatic substitution. The electron-withdrawing -CF3 group deactivates the benzene ring, while the pyridine ring's reactivity is also modulated by the nitrogen atom. evitachem.com By calculating the energies of intermediate structures (sigma complexes) for electrophilic attack at different positions, the most likely reaction sites can be identified. nih.gov Similarly, pathways for nucleophilic substitution can be explored. evitachem.com The process involves tracing the minimum energy path (MEP) from reactants to products through a transition state, providing a detailed energy profile that is critical for understanding reaction mechanisms and kinetics. arxiv.org

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. superfri.org By computing the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. dntb.gov.ua These calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity, and the resulting spectrum can be compared with experimental data to assign specific vibrational modes to functional groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra to aid in structure elucidation. researchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, yielding theoretical UV-Visible absorption spectra. dntb.gov.uaresearchgate.net This analysis helps to understand the electronic excitations responsible for the observed absorption bands. nih.gov

Molecular Modeling and Simulation

Beyond the properties of a single molecule, molecular modeling and simulation techniques are used to study intermolecular interactions. tandfonline.com Molecular docking, for example, is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly relevant in medicinal chemistry for predicting the binding mode of a ligand to a protein's active site. tandfonline.com

Molecular dynamics (MD) simulations can provide detailed information about the behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of intermolecular interactions, such as hydrogen bonds or π-π stacking. tandfonline.com

Theoretical Studies on the Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a unique substituent with profound effects on a molecule's properties. mdpi.comwikipedia.org Theoretical studies focus on quantifying its strong electron-withdrawing nature, which arises from the high electronegativity of the three fluorine atoms. nih.gov This inductive effect deactivates attached aromatic rings towards electrophilic attack and increases the acidity of nearby protons. wikipedia.org

The -CF3 group is often used as a bioisostere for a methyl or chloro group. wikipedia.org While its steric profile is considered compact, it is significantly bulkier than a hydrogen or fluorine atom and is known to be larger than a methyl group. mdpi.comnih.gov This steric hindrance can influence the planarity of the molecule and dictate its preferred conformation, which in turn affects how it interacts with other molecules or surfaces. nih.govresearchgate.net The introduction of the -CF3 group also dramatically increases lipophilicity (hydrophobicity), a property that is critical in medicinal chemistry for influencing membrane permeability and metabolic stability. mdpi.comnih.gov Computational models can calculate electrostatic potential maps to visualize the electron-deficient nature of the group and its impact on the surrounding molecular scaffold. mdpi.com

Structure-Property Relationship Modeling relevant to chemical behavior

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to correlate the structural or property descriptors of a series of compounds with their chemical behavior or biological activity. japsonline.comnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict properties like reactivity, stability, or binding affinity based on calculated molecular descriptors. researchgate.netresearchgate.net

These models are built using a "training set" of molecules with known properties. tandfonline.com Descriptors can be categorized as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., LogP). tandfonline.comnih.gov For instance, in a series of isoquinoline derivatives, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) can be used. These methods generate 3D contour maps that visualize where modifications to steric, electrostatic, or hydrogen-bonding features on the molecular scaffold would lead to a desired change in a property. tandfonline.com The trifluoromethyl group would contribute significantly to both the steric and electrostatic fields in such a model.

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The -CF3 group strongly influences electron distribution and orbital energies. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | The size and shape of the molecule, affected by the -CF3 group, govern its fit into binding sites. |

| Hydrophobic | LogP (Partition Coefficient) | The -CF3 group significantly increases lipophilicity, affecting solubility and membrane permeability. |

| Topological | Connectivity Indices, Wiener Index | Describe the branching and shape of the molecular skeleton. |

| Hydrogen Bonding | H-bond Donor/Acceptor Counts | The -ol group is a key H-bond donor and acceptor site. |

Table 2: Common molecular descriptors used in QSAR/SPR modeling applicable to isoquinoline derivatives.

Viii. Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated heterocycles is a focal point of modern organic chemistry. Future efforts for 5-(trifluoromethyl)isoquinolin-1-ol should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

Current synthetic paradigms for isoquinolines often involve multi-step sequences or harsh reaction conditions. organic-chemistry.org Research should pivot towards novel catalytic systems and one-pot procedures that minimize waste and energy consumption. Green chemistry principles, such as the use of non-toxic reagents and solvents, are paramount. researchgate.neteurekalert.org For instance, exploring metal-free trifluoromethylation reactions or photoredox catalysis could provide milder and more selective pathways. rsc.org Microwave-assisted synthesis, which can accelerate reaction times and improve yields, also presents a promising avenue for exploration. rsc.orgnih.gov

Future research could focus on the following areas:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., based on Nickel, Rhodium, or Copper) for C-H activation and annulation strategies to construct the isoquinoline (B145761) core directly with the trifluoromethyl group in place. acs.orgthieme.de

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods.

Bio-inspired Synthesis: Engineering enzymatic pathways for the construction of the fluorinated isoquinoline skeleton, offering a highly selective and sustainable alternative to conventional chemical synthesis. rsc.org

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |

|---|---|---|---|

| C-H Functionalization/Annulation | Rh(III) or Ru(II) complexes | High atom economy, reduces pre-functionalization steps | Rh(III)-catalyzed methods have proven effective for building isoquinoline frameworks. acs.org |

| Radical Trifluoromethylation | Togni's reagent, Photoredox catalysts | Mild reaction conditions, high functional group tolerance | Photoredox catalysis offers a green approach to generating trifluoromethyl radicals. rsc.org |

| One-Pot Multistep Synthesis | Microwave irradiation, KF mediation | Procedural efficiency, reduced workup and purification | Microwave-assisted synthesis can dramatically shorten reaction times for complex heterocycles. rsc.org |

| Green Solvent Reactions | Water, ionic liquids, deep eutectic solvents | Reduced environmental impact, improved safety | Water-based synthesis aligns with green chemistry principles, minimizing volatile organic compounds. researchgate.net |

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing trifluoromethyl group, the nucleophilic/electrophilic character of the isoquinoline core, and the tautomeric nature of the hydroxyl group. A significant area for future research is the systematic exploration of its transformation potential.

The presence of the fluorine atom at position 3 in some fluorinated isoquinolines allows for nucleophilic aromatic substitution (SNAr) reactions. rsc.org Similar reactivity could be explored for the core of this compound. Furthermore, the development of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at various positions on the benzene (B151609) ring portion of the molecule would enable the synthesis of a diverse library of derivatives. rsc.org The reactivity of the trifluoromethyl group itself, while generally stable, could be a target for novel transformations under specific catalytic conditions.

Key research questions to address include:

How does the trifluoromethyl group at the C-5 position influence the regioselectivity of electrophilic aromatic substitution?

Can the hydroxyl group be used as a directing group for ortho-C-H functionalization?

What are the optimal conditions for selective N-alkylation versus O-alkylation of the tautomeric forms?

Can the isoquinoline ring undergo ring-opening or rearrangement reactions to yield novel heterocyclic scaffolds?

Table 2: Proposed Reactivity Studies

| Reaction Type | Target Site | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzene Ring (C6, C7, C8) | NBS, NIS, HNO₃/H₂SO₄ | Halogenated and nitrated derivatives |

| Cross-Coupling Reactions | Halogenated derivatives | Boronic acids (Suzuki), Alkynes (Sonogashira) | Arylated and alkynylated analogues |

| N/O-Alkylation | N-2 or O-1 | Alkyl halides, Mitsunobu reagents | Selective functionalization of the heterocyclic ring |

| Ring Transformations | Isoquinoline Core | Strong oxidants or reductants, Lewis acids | Access to novel, complex molecular architectures |

Advanced Mechanistic Insights through Integrated Approaches

A deeper understanding of the reaction mechanisms and structural dynamics of this compound is crucial for controlling its synthesis and reactivity. An integrated approach combining computational chemistry with advanced spectroscopic techniques will be essential.

A key structural feature of isoquinolin-1-ols is their existence in a tautomeric equilibrium with the corresponding isoquinolin-1(2H)-one form. researchgate.netnih.gov The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents. For this compound, the strong electron-withdrawing nature of the CF₃ group likely has a significant impact. Quantum chemical calculations (e.g., Density Functional Theory, DFT) can predict the relative stabilities of the tautomers and intermediates in proposed reaction pathways. researchgate.netflinders.edu.au These theoretical predictions should be validated experimentally using techniques like NMR and IR spectroscopy, and potentially X-ray crystallography to confirm solid-state structures. nih.govresearchgate.net

Future mechanistic studies could investigate:

The precise tautomeric ratio (isoquinolinol vs. isoquinolinone) in various solvents using variable-temperature NMR spectroscopy. nih.gov

The transition states and energy profiles of synthetic routes using DFT calculations to guide reaction optimization. nih.gov

The kinetics of N/O-alkylation reactions to understand the factors governing selectivity.

The use of in-situ spectroscopy to observe reactive intermediates during transformations.

Table 3: Integrated Approaches for Mechanistic Studies

| Methodology | Objective | Expected Insights |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY) | Determine tautomeric equilibrium and solution-state structure. | Quantitative ratio of tautomers; confirmation of substituent positions and through-space interactions. |

| DFT and ab initio Calculations | Model reaction pathways, transition states, and tautomer stability. | Energetic favorability of reaction mechanisms; prediction of kinetic vs. thermodynamic products. |

| X-ray Crystallography | Elucidate the definitive solid-state structure. | Unambiguous confirmation of one tautomer in the crystal lattice; detailed bond lengths and angles. |

| In-situ IR/Raman Spectroscopy | Monitor reaction progress and detect transient species. | Identification of key intermediates; real-time kinetic analysis. |